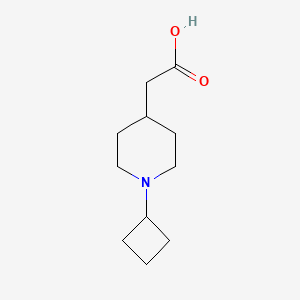
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid consists of a piperidine ring attached to a carboxylic acid group and a 2,6-difluorophenyl group with a cyano group. The molecular weight of this compound is 266.24 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid were not available in the sources I found.Scientific Research Applications
Synthesis and Labeling
Research has shown that derivatives of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid have been synthesized and labeled for use in various scientific studies. For example, a novel neuroleptic agent was labeled with carbon-14 at the carbonyl position for use in metabolic studies, demonstrating the compound's utility in understanding biological pathways and drug metabolism (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979). Similarly, a method for the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid as a starting material indicates the compound's relevance in the preparation of chemical intermediates (Zheng Rui, 2010).
Antibacterial Agent Synthesis
1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives and involving the use of piperidine, have been studied for their potential as antibacterial agents. This demonstrates the compound's role in the development of new antibacterial therapies (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Spectroscopic and Theoretical Studies
The compound has also been a subject of spectroscopic and theoretical studies, such as the investigation of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, which was characterized by single-crystal X-ray analysis, Raman, and FTIR spectroscopies. Such studies contribute to a deeper understanding of the molecular structures and interactions of related compounds (Anioła, Dega-Szafran, Katrusiak, Komasa, & Szafran, 2016).
Development of New Antibacterial Agents
Further research has focused on the synthesis of novel fluoroquinolones with antimycobacterial activities against Mycobacterium tuberculosis, leveraging derivatives of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid. Such studies highlight the compound's potential in addressing global health challenges like tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Crystal and Molecular Structure Analysis
Crystal and molecular structure analyses of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been conducted to provide insights into the structural properties of these molecules. This information is crucial for understanding the behavior of these compounds in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety And Hazards
properties
IUPAC Name |
1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-5-8(7-16)6-11(15)12(10)17-3-1-9(2-4-17)13(18)19/h5-6,9H,1-4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDPUPHRUIJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)

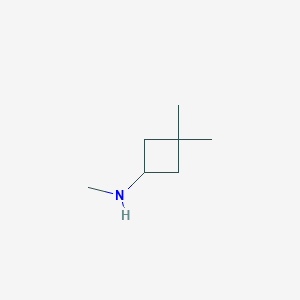

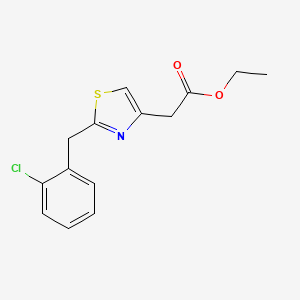
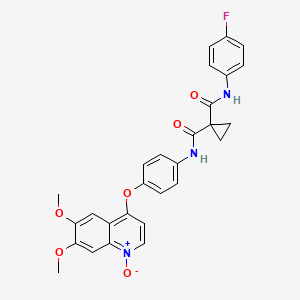
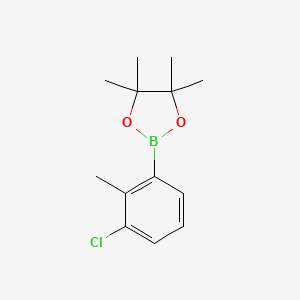
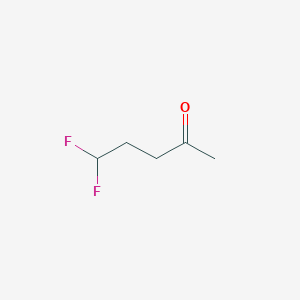
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
